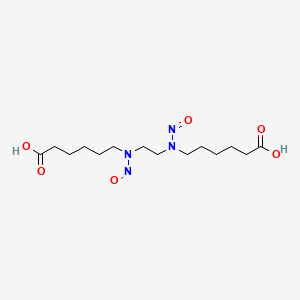
1-Butanol, 2,2'-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is a complex organic compound with the molecular formula C10H22N4O4 and a molecular weight of 262.31 g/mol . This compound is characterized by its unique structure, which includes two butanol groups connected by an ethanediylbis(nitrosoimino) linkage, and esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- typically involves the following steps:
Formation of the Ethanediylbis(nitrosoimino) Linkage: This step involves the reaction of ethylenediamine with nitrous acid to form the ethanediylbis(nitrosoimino) intermediate.
Attachment of Butanol Groups: The intermediate is then reacted with butanol under controlled conditions to form the desired bis-butanol compound.
Esterification: Finally, the compound is esterified with acetic acid to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrosoimino groups to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- involves its interaction with specific molecular targets and pathways. The nitrosoimino groups can interact with nucleophiles in biological systems, leading to various biochemical effects. The ester groups can be hydrolyzed to release acetic acid and the corresponding alcohols, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Butanediol: An organic compound with two alcohol functional groups, used in flavoring and as a precursor to antibiotics.
1,2-Butanediol: Another diol with similar properties but different structural arrangement.
1,4-Butanediol: Used in the production of plastics and fibers.
Uniqueness
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is unique due to its specific structure, which includes both nitrosoimino and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
53783-81-6 |
|---|---|
Molecular Formula |
C14H26N4O6 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
6-[2-[5-carboxypentyl(nitroso)amino]ethyl-nitrosoamino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6/c19-13(20)7-3-1-5-9-17(15-23)11-12-18(16-24)10-6-2-4-8-14(21)22/h1-12H2,(H,19,20)(H,21,22) |
InChI Key |
WVUDRRUURYDUMS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN(CCN(CCCCCC(=O)O)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















